Cysteine-glutathione disulfide

Vue d'ensemble

Description

Synthesis Analysis

Cysteine and glutathione mixed-disulfide conjugates are synthesized through chemical processes, yielding compounds like S-allylmercaptocysteine and S-allylmercaptoglutathione. These conjugates, derived from thiosulfinates, possess potential anti-inflammatory and cancer preventive activities, attributed to their ability to induce phase II enzymes and inhibit nitric oxide production in cells (Zhang et al., 2010).

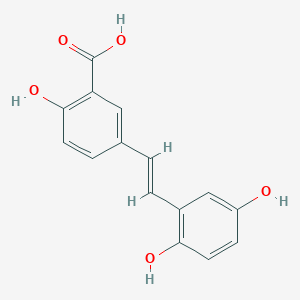

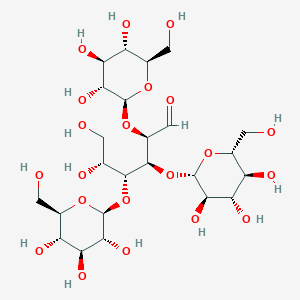

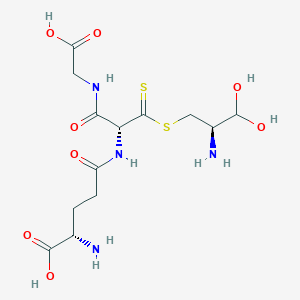

Molecular Structure Analysis

The molecular structures of cysteine-glutathione disulfides, including Cys-SSH and GSSH, have been characterized, revealing their roles as redox regulators. These structures are formed in biological systems through enzymatic processes involving 3-mercaptopyruvate sulfurtransferase, highlighting the intricate balance of sulfur species in cellular functions (Kimura et al., 2017).

Chemical Reactions and Properties

Cysteine-glutathione disulfide undergoes enzymatic reduction involving thiol-disulfide interchange reactions critical for biological redox processes. This includes the conversion of mixed disulfides back to their reduced forms, showcasing the dynamic nature of thiol-disulfide exchange in cellular redox regulation (Eriksson & Mannervik, 1970).

Physical Properties Analysis

The physical properties of cysteine-glutathione disulfide and related compounds, such as glutathione disulfide (GSSG) and cystine, are influenced by their redox states and have significant implications on cellular health. For instance, variations in the redox state of these compounds can affect cell proliferation, apoptosis, and redox signaling pathways, underlining the importance of maintaining a balanced redox environment within the cell (Miller et al., 2002).

Chemical Properties Analysis

The chemical properties of cysteine-glutathione disulfide, including its reactivity and role in forming disulfide bonds within proteins, are foundational to understanding its biological functions. The ability of cysteine-glutathione disulfide to participate in thiol-disulfide exchange reactions contributes to its pivotal role in cellular antioxidant defenses and in the regulation of protein function through post-translational modifications (Jocelyn, 1967).

Applications De Recherche Scientifique

-

Biomedical and Pharmaceutical Applications

- Field: Biomedical and Pharmaceutical Research .

- Application: Glutathione (GSH) and its oxidized form glutathione disulfide (GSSG) are important for many cellular functions. Their homeostasis is critical to many important cellular functions .

- Method: The levels of GSH and GSH related systems in cancer have been employed as a basis for anticancer prodrug activation, anticancer drug delivery and anticancer drug development .

- Results: Dysfunction or disruption of the redox buffer has been implicated in various diseases .

-

Protein S-glutathionylation Prediction

- Field: Bioinformatics .

- Application: S-glutathionylation is the formation of disulfide bonds between the tripeptide glutathione and cysteine residues of the protein, protecting them from irreversible oxidation and in some cases causing change in their functions .

- Method: A position-specific matrix was created by analyzing the protein sequence near the cysteine residue (three amino acid residues before and three after the cysteine) .

- Results: The proposed prediction method demonstrates 76.6% of correct predictions of S-glutathionylated cysteines .

-

Aroma Precursor in Fruits

-

Redox Regulation

-

Anti-fibrotic Intervention and Anti-viral Agents

- Field: Clinical Medicine .

- Application: Several potential clinical applications have emerged from a thorough understanding of the GSH/Grx redox regulatory system at the molecular level .

- Method: This includes the concept that elevating Grx content/activity could serve as an anti-fibrotic intervention; and discovering small molecules that mimic the inhibitory effects of S-glutathionylation on dimer association could identify novel anti-viral agents that impact the key protease activities of the HIV and SARS-CoV-2 viruses .

-

Conjugated Oxylipins upon Leaf Infiltration

-

Inhibition of Cancer Growth

- Field: Oncology .

- Application: Increased levels of GSH and GSH related systems in cancer have been employed as a basis for anticancer prodrug activation, anticancer drug delivery and anticancer drug development .

- Method: The most commonly used inhibitor of γ-GCL is L -buthionine- ( S,R )-sulfoximine (BSO). BSO is an irreversible inhibitor of γ-GCL and has been used extensively to deplete GSH for various applications, such as inhibition of cancer growth .

-

Brain Drug Delivery Systems

-

Evaluation of a Drug Candidate

Safety And Hazards

Propriétés

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-[(2R)-2-amino-3,3-dihydroxypropyl]sulfanyl-3-(carboxymethylamino)-3-oxo-1-sulfanylidenepropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O8S2/c14-5(11(22)23)1-2-7(18)17-9(10(21)16-3-8(19)20)13(26)27-4-6(15)12(24)25/h5-6,9,12,24-25H,1-4,14-15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)/t5-,6-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTARDAHCXNJEX-ATVXKPNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(C(=O)NCC(=O)O)C(=S)SCC(C(O)O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@H](C(=O)NCC(=O)O)C(=S)SC[C@@H](C(O)O)N)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00926918 | |

| Record name | 5-({1-[(2-Amino-3,3-dihydroxypropyl)sulfanyl]-3-[(carboxymethyl)imino]-3-hydroxy-1-sulfanylidenepropan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cysteine-glutathione disulfide | |

CAS RN |

13081-14-6 | |

| Record name | Cysteine-glutathione disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013081146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-({1-[(2-Amino-3,3-dihydroxypropyl)sulfanyl]-3-[(carboxymethyl)imino]-3-hydroxy-1-sulfanylidenepropan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.